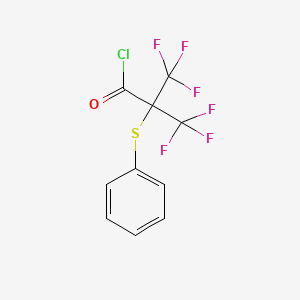
3,3,3-Trifluoro-2-(phenylsulfanyl)-2-(trifluoromethyl)propanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,3-Trifluoro-2-(phenylsulfanyl)-2-(trifluoromethyl)propanoyl chloride is a chemical compound known for its unique structure and reactivity. It contains trifluoromethyl groups, a phenylsulfanyl group, and a propanoyl chloride moiety, making it a versatile compound in organic synthesis and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-(phenylsulfanyl)-2-(trifluoromethyl)propanoyl chloride typically involves the reaction of 3,3,3-trifluoropropene with phenylsulfanyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
3,3,3-Trifluoro-2-(phenylsulfanyl)-2-(trifluoromethyl)propanoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol or other reduced forms.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,3,3-Trifluoro-2-(phenylsulfanyl)-2-(trifluoromethyl)propanoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the design of enzyme inhibitors and other therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
作用机制
The mechanism of action of 3,3,3-Trifluoro-2-(phenylsulfanyl)-2-(trifluoromethyl)propanoyl chloride involves its reactivity with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. The phenylsulfanyl group can form covalent bonds with nucleophilic sites, leading to the inhibition or modification of enzyme activity. The propanoyl chloride moiety is reactive towards nucleophiles, facilitating the formation of covalent adducts with biological molecules.
相似化合物的比较
Similar Compounds
3,3,3-Trifluoro-2-(phenylsulfanyl)propanoyl chloride: Lacks the additional trifluoromethyl group, resulting in different reactivity and properties.
2-(Phenylsulfanyl)-2-(trifluoromethyl)propanoyl chloride: Similar structure but without the trifluoromethyl group at the 3-position.
3,3,3-Trifluoro-2-(methylsulfanyl)-2-(trifluoromethyl)propanoyl chloride: Contains a methylsulfanyl group instead of a phenylsulfanyl group, affecting its chemical behavior.
Uniqueness
3,3,3-Trifluoro-2-(phenylsulfanyl)-2-(trifluoromethyl)propanoyl chloride is unique due to the presence of both trifluoromethyl and phenylsulfanyl groups, which impart distinct electronic and steric effects. These features make it a valuable compound for designing molecules with specific properties and functions.
属性
CAS 编号 |
69162-16-9 |
|---|---|
分子式 |
C10H5ClF6OS |
分子量 |
322.65 g/mol |
IUPAC 名称 |
3,3,3-trifluoro-2-phenylsulfanyl-2-(trifluoromethyl)propanoyl chloride |
InChI |
InChI=1S/C10H5ClF6OS/c11-7(18)8(9(12,13)14,10(15,16)17)19-6-4-2-1-3-5-6/h1-5H |
InChI 键 |
ZUILCDDGQRCACS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC(C(=O)Cl)(C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14468153.png)

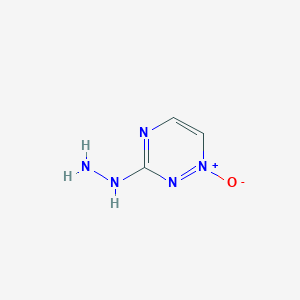
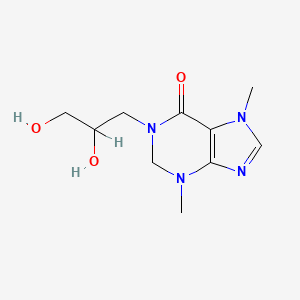
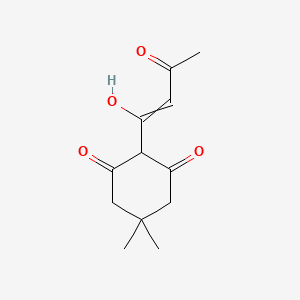
![Bis[1-(naphthalen-1-yl)ethylidene]hydrazine](/img/structure/B14468188.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,3]oxazolidine]](/img/structure/B14468196.png)
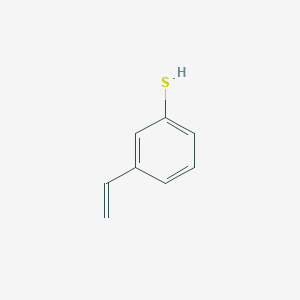
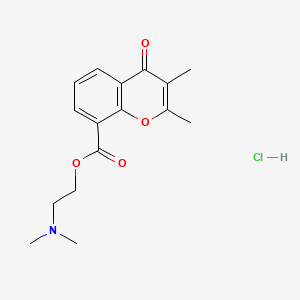

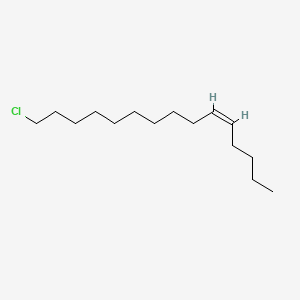
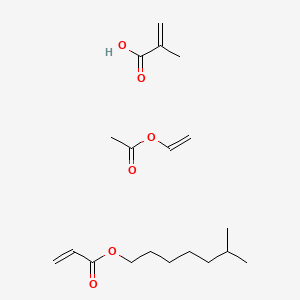
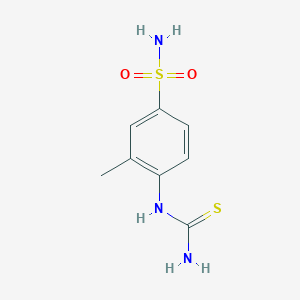
![Methyl [(trichloromethyl)disulfanyl]acetate](/img/structure/B14468247.png)
